molecular formula C21H17N3O5 B12209894 2-oxo-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2H-chromene-3-carboxamide

2-oxo-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2H-chromene-3-carboxamide

Cat. No.: B12209894
M. Wt: 391.4 g/mol
InChI Key: ZASUTBKTZLJDOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound combines a coumarin-carboxamide core with a 1,2,5-oxadiazol-3-yl (furazan) ring substituted at the 4-position with a 4-propoxyphenyl group. The coumarin moiety is a well-studied scaffold in medicinal chemistry, known for its fluorescence and bioactivity, while the oxadiazole ring enhances metabolic stability and modulates electronic properties.

Properties

Molecular Formula

C21H17N3O5

Molecular Weight

391.4 g/mol

IUPAC Name

2-oxo-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]chromene-3-carboxamide

InChI

InChI=1S/C21H17N3O5/c1-2-11-27-15-9-7-13(8-10-15)18-19(24-29-23-18)22-20(25)16-12-14-5-3-4-6-17(14)28-21(16)26/h3-10,12H,2,11H2,1H3,(H,22,24,25)

InChI Key

ZASUTBKTZLJDOB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate. The oxadiazole ring is then introduced through cyclization reactions involving appropriate precursors such as hydrazides and carboxylic acids. The final step involves the coupling of the propoxyphenyl group to the oxadiazole-chromene intermediate under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the chromene or oxadiazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2-oxo-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its chromene core and oxadiazole ring.

Mechanism of Action

The mechanism of action of 2-oxo-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The oxadiazole ring and chromene core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Coumarin-Carboxamide Derivatives

(a) 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12, )
  • Structural Difference : The phenyl group is substituted with a sulfamoyl (-SO₂NH₂) group instead of propoxyphenyl-oxadiazole.
  • Synthesis: Prepared via reflux with salicyaldehyde and acetic acid, contrasting with the oxadiazole cyclization required for the target compound .
(b) 7-(Diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide ()
  • Structural Difference: A diethylamino group at the 7-position of the coumarin and a p-tolyl (methylphenyl) carboxamide.
  • Impact: Electronic Properties: The electron-donating diethylamino group increases fluorescence intensity, making it suitable for imaging applications. Lipophilicity: Molar mass (350.41 g/mol) is lower than the target compound (estimated ~425 g/mol), suggesting reduced steric hindrance .
(c) N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide ()
  • Structural Difference : A methoxyphenethyl group replaces the oxadiazole-propoxyphenyl moiety.
  • Bioavailability: Methoxy groups improve metabolic stability compared to propoxy, which may undergo faster oxidative degradation .

1,2,5-Oxadiazole (Furazan) Derivatives

(a) ANAZF ()
  • Structural Difference : Contains a nitro-substituted oxadiazole (4-nitro-1,2,5-oxadiazol-3-amine) linked via an azo group.
  • Applications: Used in high-energy materials, contrasting with the target compound’s likely pharmaceutical focus.
(b) 3-[(4-{1-[2-(4-Aminophenyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)amino]propanenitrile ()
  • Structural Difference : A benzimidazole-oxadiazole hybrid with a propanenitrile side chain.
  • Impact :
    • Hydrogen Bonding : The benzimidazole and nitrile groups enhance interactions with biological targets like β-tubulin.
    • Steric Effects : Bulky substituents may reduce membrane permeability compared to the target compound’s propoxyphenyl group .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Solubility Profile Notable Properties
Target Compound ~425* 4-Propoxyphenyl-1,2,5-oxadiazole Moderate lipophilicity Enhanced metabolic stability
2-Oxo-N-(4-sulfamoylphenyl)-coumarin (12) ~356 Sulfamoylphenyl High aqueous solubility Polar, potential solubility issues
7-(Diethylamino)-N-(p-tolyl)-coumarin 350.41 Diethylamino, p-tolyl Moderate Fluorescent, imaging applications
ANAZF (CAS 155438-11-2) ~252 Nitro-oxadiazole Low High reactivity, energetic use

*Estimated based on structural analogs.

Biological Activity

The compound 2-oxo-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2H-chromene-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in pharmacology.

  • Molecular Formula: C21H17N3O5
  • Molecular Weight: 391.4 g/mol
  • IUPAC Name: 2-oxo-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]chromene-3-carboxamide
  • InChI Key: ZASUTBKTZLJDOB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its structural components, notably the oxadiazole ring and the chromene core . These functional groups are believed to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes or cancer progression by binding to their active sites.
  • Receptor Interaction: It might modulate receptor activities that are crucial for various cellular signaling pathways.

Antitumor Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antitumor properties. For example, compounds similar to 2-oxo-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2H-chromene-3-carboxamide have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
2bSNB-1913.62
2cPC-321.74

These findings suggest potential applications in cancer therapy through targeted cytotoxicity against tumor cells .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies using the DPPH radical scavenging assay indicated that oxadiazole derivatives can significantly reduce oxidative stress:

Concentration (µM)Radical Scavenging Activity (%)
2532.0 - 87.3

At this concentration, the compound's effectiveness was compared to ascorbic acid, a well-known antioxidant .

Anti-inflammatory Activity

In vivo studies have shown that similar oxadiazole compounds can inhibit edema in animal models. The anti-inflammatory effects were assessed using carrageenan-induced paw edema methods:

Dose (mg/kg)Edema Inhibition (%)
2523.6 - 82.3

This indicates a promising avenue for treating inflammatory conditions .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the antiproliferative effects of various oxadiazole derivatives against human cancer cell lines (HCT-116, PC-3, SNB-19). The MTT assay revealed significant cytotoxicity correlating with structural variations in the oxadiazole moiety .
  • Molecular Docking Studies : Computational analyses using molecular docking have provided insights into how these compounds interact at the molecular level with target proteins involved in cancer and inflammation pathways. The studies highlighted hydrogen bonding interactions that enhance binding affinity and specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.